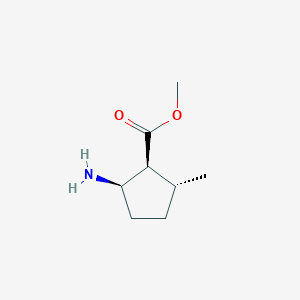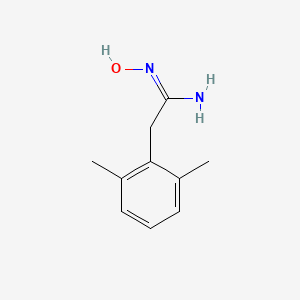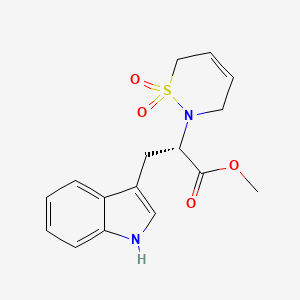
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is a complex organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features a unique structure with a nitroso group and a cycloheptatrienone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide typically involves the reaction of isonicotinic acid hydrazide with a suitable nitroso compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. For instance, the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can yield similar hydrazide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazides.
Aplicaciones Científicas De Investigación
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of enzymes like peroxidase.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of enzymes like cytochrome P450 by forming hepatotoxins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: A well-known derivative of isonicotinic acid used as an antibiotic for tuberculosis.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as a monoamine oxidase inhibitor.
Uniqueness
Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is unique due to its specific structure, which includes a nitroso group and a cycloheptatrienone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
736-26-5 |
|---|---|
Fórmula molecular |
C13H10N4O3 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
N'-(4-nitroso-7-oxocyclohepta-1,3,5-trien-1-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H10N4O3/c18-12-4-2-10(17-20)1-3-11(12)15-16-13(19)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,19) |
Clave InChI |
MQDAALFMMPMHAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=CC=C1N=O)NNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)


![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)

![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)

![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)

![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
